3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine
Description
3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine is a polyhalogenated heterocyclic compound featuring a pyrazole ring fused to a pyridine core. The bromine atoms at positions 3 and 7 enhance its electrophilicity, making it a versatile intermediate in medicinal chemistry for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Its structure enables regioselective functionalization, which is critical for generating diverse libraries of bioactive molecules.
Properties
IUPAC Name |
3,7-dibromo-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-3-1-2-9-5-4(3)10-11-6(5)8/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAUFJNDYKQCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2N=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine typically involves the bromination of 1h-pyrazolo[4,3-b]pyridine. One common method is the reaction of 1h-pyrazolo[4,3-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between 3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine and related heterocycles:
Electronic and Steric Effects
- Bromine atoms in this compound increase electrophilicity at C3 and C7, enhancing reactivity in nucleophilic substitutions.
- In contrast, methoxy or THP groups in related compounds (e.g., 3-Bromo-7-methoxy-1-THP-pyrazolo[4,3-b]pyridine) reduce electrophilicity but improve solubility .
- Thieno[2,3-b]pyridines exhibit π-electron delocalization across the thiophene ring, altering binding modes in receptor interactions compared to pyrazolo systems .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves bromination and cyclization steps. For example, bromination of pyrazolo[4,3-b]pyridine precursors using reagents like NBS (N-bromosuccinimide) in acetone at room temperature . Cyclization may require refluxing in ethanol with catalytic acids or bases to optimize ring formation . Solvent choice (e.g., dioxane or THF) and temperature control (e.g., 80–105°C) are critical for regioselectivity and purity .
Q. How is structural characterization of this compound performed?
- Methodology : Use a combination of NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography. For example, ¹H NMR in DMSO-d6 can confirm bromine substitution patterns via distinct aromatic proton signals (δ 7.5–8.5 ppm) . X-ray data from structurally similar compounds (e.g., 2-(3-bromophenyl)-7-chloro-pyrazolo[4,3-d]pyridazine) validate bond angles and crystal packing .
Q. What are the recommended storage and solubility conditions for this compound?
- Methodology : Store at 2–8°C in airtight containers under inert gas. Solubility is highest in DMSO or DMF (>10 mM), with limited stability in aqueous buffers. Precipitation in polar solvents (e.g., ethanol) requires sonication for reconstitution .
Advanced Research Questions
Q. How does the position of bromine substituents affect reactivity in cross-coupling reactions?
- Methodology : The 3- and 7-bromo positions exhibit distinct electronic environments. Suzuki-Miyaura coupling at the 3-position with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) proceeds efficiently using Pd(PPh3)4 and K2CO3 in toluene/EtOH/H2O at 90–105°C . The 7-position is less reactive due to steric hindrance, requiring optimized ligand systems (e.g., Buchwald-Hartwig conditions) .
Q. What strategies resolve contradictions in reported yields for multi-step syntheses?
- Methodology : Discrepancies often arise from purification methods (e.g., column chromatography vs. preparative TLC) or solvent purity. Systematic optimization of intermediates (e.g., hydrazinolysis of chlorinated precursors) improves overall yield. For example, replacing EtOH with anhydrous THF increases intermediate stability .
Q. How can computational modeling predict biological activity of this compound derivatives?
- Methodology : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict binding to targets like kinase enzymes. Molecular docking studies using crystal structures (e.g., PDB: 4AKE) identify key interactions (e.g., halogen bonding with Br substituents) .
Q. What analytical techniques validate regioselectivity in bromination reactions?
- Methodology : High-resolution LC-MS and <sup>15</sup>N NMR distinguish between 3,7-dibromo and alternative isomers. Isotopic labeling (e.g., <sup>13</sup>C at the pyridine ring) tracks bromine incorporation . Comparative X-ray data from analogs (e.g., 4-bromo-pyrrolo[2,3-b]pyridine-3-carbaldehyde) confirm substitution patterns .
Q. How do steric and electronic factors influence the compound’s role in medicinal chemistry?
- Methodology : Structure-activity relationship (SAR) studies show that bromine atoms enhance lipophilicity (logP ~2.5) and improve blood-brain barrier penetration. However, bulky substituents at the 2-position reduce binding to adenosine receptors . Bioisosteric replacement of Br with CF3 groups balances potency and metabolic stability .
Methodological Notes
- Synthetic Optimization : Use microwave-assisted synthesis (e.g., 100–150°C, 30 min) to reduce reaction times for cyclization steps .
- Analytical Validation : Pair HPLC purity checks (>98%) with elemental analysis (C, H, N) to confirm stoichiometry .
- Safety : Handle brominated intermediates with inert atmosphere protocols due to sensitivity to moisture and light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
